molecular formula C13H16BF3KNO2 B8204860 potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide

potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide

Cat. No.: B8204860
M. Wt: 325.18 g/mol
InChI Key: DQYASXZUCSCLQR-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide is a complex organic compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butoxycarbonyl (Boc) protecting group, an indole moiety, and a trifluoroboranuide group, making it a versatile intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide involves several steps:

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3NO2.K/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18;/h4-5,8H,6-7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYASXZUCSCLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3KNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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